molecular formula C12H17BrO2 B8176667 4-Bromo-2-(hexyloxy)phenol

4-Bromo-2-(hexyloxy)phenol

Cat. No.: B8176667
M. Wt: 273.17 g/mol
InChI Key: ZZDYEKDIAHUDIG-UHFFFAOYSA-N
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Description

4-Bromo-2-(hexyloxy)phenol: is an organic compound that belongs to the class of bromophenols It consists of a bromine atom and a hexyloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hexyloxy)phenol can be achieved through several methods. One common approach involves the bromination of 2-(hexyloxy)phenol. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(hexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-(hexyloxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hexyloxy)phenol involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-Bromo-2-nitrophenol
  • 4-Bromo-2-methoxyphenol
  • 4-Bromo-2-ethoxyphenol

Comparison: 4-Bromo-2-(hexyloxy)phenol is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. Compared to other bromophenols, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-bromo-2-hexoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDYEKDIAHUDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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